In Vivo Hepatic Transfection: C10-200 Outperforms C12-200 by Over 10-Fold for Luciferase mRNA
In a direct in vivo comparison, LNPs formulated with C10-200 and encapsulating firefly luciferase mRNA (1929 base pairs) enhanced liver transfection by over 10-fold compared to LNPs formulated with the gold-standard ionizable lipid C12-200 [1]. The C10-200 LNP also outperformed the C12-200 LNP by 3-fold in corresponding in vitro studies, confirming the translational relevance of the in vivo finding [1].
| Evidence Dimension | In Vivo Liver Transfection Efficiency |
|---|---|
| Target Compound Data | Over 10-fold enhancement |
| Comparator Or Baseline | C12-200 LNP (Baseline, 1-fold) |
| Quantified Difference | >10-fold increase |
| Conditions | In vivo, mice, firefly luciferase mRNA (1929 bases), identical LNP formulation conditions |
Why This Matters
This demonstrates that C10-200 provides a substantial and measurable improvement in liver-targeted mRNA delivery over a widely used industry standard, directly impacting the dose required to achieve a therapeutic effect.
- [1] Mrksich, K., Padilla, M. S., Joseph, R. A., Han, E. L., Kim, D., Palanki, R., ... & Mitchell, M. J. (2024). Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length. Journal of Biomedical Materials Research Part A, 112(9), 1494-1505. View Source
